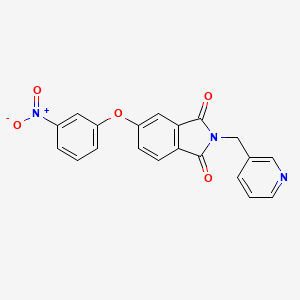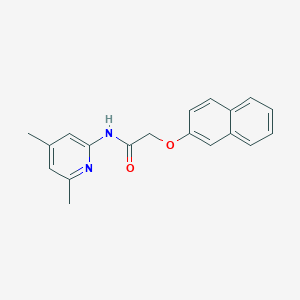![molecular formula C16H13N3O3S B6074371 4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline](/img/structure/B6074371.png)
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the cyclization of catechol with formaldehyde.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Coupling of the benzodioxole and oxadiazole rings: This step involves the formation of a thioether linkage between the two rings, typically using a thiol and a suitable leaving group.
Introduction of the aniline group: This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline group is introduced to the benzodioxole-oxadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to increase scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-Benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
- 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Uniqueness
4-({[5-(1,3-Benzodioxol-5-YL)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline is unique due to its specific combination of the benzodioxole and oxadiazole rings, as well as the presence of the thioether and aniline groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-11-2-4-12(5-3-11)23-8-15-18-19-16(22-15)10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNATYXLHLJPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)CSC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide](/img/structure/B6074290.png)
![2-[(1E)-2-(3-ETHOXY-2-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B6074296.png)
![4-[(1-propyl-4-piperidinyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6074300.png)
![7,11-dicyano-10-hydroxy-3-methyl-9-aza-3-azoniaspiro[5.5]undeca-7,10-dien-8-olate](/img/structure/B6074314.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6074315.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6074335.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole](/img/structure/B6074347.png)
![1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6074353.png)
![9-[(4-Fluorophenyl)methyl]-2-[(2-methoxypyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6074363.png)


